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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde

CAS No.: 1160573-23-8

Cat. No.: B569944 Get Quote

Executive Summary
4-Chloro-2,3-difluorobenzaldehyde is a specialized halogenated aromatic building block.

While less commercially ubiquitous than its 2,4- or 2,6-difluoro isomers, this specific

substitution pattern (Aldehyde-1, F-2, F-3, Cl-4) represents a critical "pre-functionalized"

scaffold. It is primarily valued in the synthesis of fluoroquinolone antibiotics, where the 2,3-

difluoro motif translates to the essential 6,7- or 7,8-substitution patterns in the final drug core,

and the 4-chloro substituent serves as a leaving group for late-stage diversification via

nucleophilic aromatic substitution (

).

Chemical Identity & Informatics
Precise structural definition is required to distinguish this molecule from its more common

isomers (e.g., 2-chloro-3,4-difluorobenzaldehyde).
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Parameter Value

IUPAC Name 4-Chloro-2,3-difluorobenzaldehyde

Molecular Formula

Molecular Weight 176.55 g/mol

PubChem CID Searchable via SMILES below

Key Functional Groups Aryl Aldehyde, Aryl Fluoride (x2), Aryl Chloride

The SMILES String
The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-

readable description of the molecule's connectivity.

Canonical SMILES:

[1][2] Isomeric SMILES (Explicit):

Decoding the SMILES Logic:

O=C: Defines the carbonyl group (aldehyde).

c1: Starts the aromatic ring at Carbon 1 (attached to the aldehyde).

c(F): Carbon 2 is substituted with Fluorine.

c(F): Carbon 3 is substituted with Fluorine.

c(Cl): Carbon 4 is substituted with Chlorine.

cc1: Carbons 5 and 6 are unsubstituted (hydrogens implicit), closing the ring at 1.

Structural Topology (Graphviz Visualization)
The following diagram visualizes the connectivity and the specific "2,3-difluoro" pinch point

which creates a unique electronic environment for the aldehyde.
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Figure 1: The 2,3-difluoro motif creates significant steric and electronic pressure on the C1-

Aldehyde.

Synthetic Methodology (Process Chemistry)
Direct commercial sourcing of this specific isomer can be difficult compared to the 2,6-difluoro

analogue. Therefore, de novo synthesis via Regioselective Ortho-Lithiation is the industry-

standard protocol for high-purity generation.

The Pathway: Directed Ortho-Metalation (DoM)
The synthesis exploits the acidity of the proton at the C4 position of 1-chloro-2,3-

difluorobenzene. The two fluorine atoms inductively acidify the adjacent protons. However, the

proton ortho to a fluorine (C4) is significantly more acidic than the proton ortho to a chlorine

(C6) or the meta proton (C5).

Reaction Scheme:

Substrate: 1-Chloro-2,3-difluorobenzene.

Base: Lithium Diisopropylamide (LDA) or LiTMP (at -78°C).

Electrophile: Dimethylformamide (DMF).

Quench: Acidic hydrolysis.

Synthesis Workflow Diagram
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Figure 2: Regioselective Synthesis via Directed Ortho-Metalation

Start: 1-Chloro-2,3-difluorobenzene

Step 1: Lithiation (-78°C)
Reagent: LDA/THF

 Cryogenic Cooling

Intermediate:
[4-Chloro-2,3-difluorophenyl]lithium

 Deprotonation at C4

Step 2: Formylation
Reagent: DMF (Electrophile)

 Nucleophilic Attack

Step 3: Acid Hydrolysis
(H3O+)

 Alkoxide Formation

Product:
4-Chloro-2,3-difluorobenzaldehyde

 Workup

Click to download full resolution via product page

Figure 2: The lithiation occurs selectively at C4 due to the inductive effect of the C3 Fluorine.
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Detailed Protocol (Self-Validating)
Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.

Solvent: Anhydrous THF (Tetrahydrofuran).

Execution:

Cool LDA (1.1 eq) in THF to -78°C.

Add 1-chloro-2,3-difluorobenzene dropwise. Validation: Solution often turns yellow/orange

indicating lithiated species.

Stir for 1 hour at -78°C.

Add dry DMF (1.5 eq) dropwise.

Warm to room temperature (solution becomes clear/pale).

Quench with 1M HCl.

QC Check: TLC (Hexane/EtOAc 9:1). The aldehyde will be significantly more polar than the

starting material and UV active.

Reactivity & Drug Development Applications[3]
The "Privileged Scaffold" for Quinolones
This molecule is a retrosynthetic precursor to the Quinolone Core (e.g., Moxifloxacin,

Sparfloxacin analogues).

Mechanism: The aldehyde is typically oxidized to the benzoic acid (4-chloro-2,3-

difluorobenzoic acid).

Cyclization: The acid is converted to the benzoylacetate, which undergoes Gould-Jacobs or

Grohe-Heberer cyclization to form the quinolone ring.

The Role of Halogens:
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C2/C3 Fluorines: Become C6/C7 or C7/C8 on the quinolone. The C6-Fluorine is essential

for DNA gyrase binding.

C4 Chlorine: Acts as a "placeholder" leaving group. In the final drug molecule, this position

(C7 or C8 of the quinolone) is often subjected to

displacement by a cyclic amine (e.g., piperazine) to modulate solubility and spectrum of
activity.

Reactivity Profile
Reaction Type Target Site Outcome

Oxidation Aldehyde (C1)

Yields 4-chloro-2,3-

difluorobenzoic acid

(Quinolone precursor).

Reduction Aldehyde (C1) Yields the benzyl alcohol.

C4-Chlorine

Displacement by amines

(requires strong activation or

catalysis due to adjacent F).

Schiff Base Aldehyde (C1)

Reaction with anilines to form

imines (Liquid Crystals

research).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1550-35-2|2,4-Difluorobenzaldehyde|BLD Pharm [bldpharm.com]

2. 4-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

3. infoscience.epfl.ch [infoscience.epfl.ch]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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